molecular formula C16H19N2O3- B154627 Nmmpmpch CAS No. 135588-54-4

Nmmpmpch

Cat. No.: B154627
CAS No.: 135588-54-4
M. Wt: 287.33 g/mol
InChI Key: JAUBDTZVXUZKFD-UHFFFAOYSA-M
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Description

2’-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a reaction between a nitrile oxide and an alkyne.

    Introduction of the Methylamino Group: This step involves the methylation of an amino group using methyl iodide in the presence of a base such as sodium hydride.

    Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

2’-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2’-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-nitro-N-methylaniline: Similar in structure but with different functional groups.

    3-(N-Methylamino)-2-nitropyridine: Another compound with a methylamino group and a nitro group on a pyridine ring.

Uniqueness

2’-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate is unique due to its specific combination of functional groups and its isoxazole ring structure

Properties

CAS No.

135588-54-4

Molecular Formula

C16H19N2O3-

Molecular Weight

287.33 g/mol

IUPAC Name

5-methyl-3-[2-(methylamino)-3-(2-methylpropyl)phenyl]-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C16H20N2O3/c1-9(2)8-11-6-5-7-12(14(11)17-4)15-13(16(19)20)10(3)21-18-15/h5-7,9,17H,8H2,1-4H3,(H,19,20)/p-1

InChI Key

JAUBDTZVXUZKFD-UHFFFAOYSA-M

SMILES

CC1=C(C(=NO1)C2=CC=CC(=C2NC)CC(C)C)C(=O)[O-]

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC(=C2NC)CC(C)C)C(=O)[O-]

135588-54-4

Synonyms

2'-(N-methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate
NMMPMPCH

Origin of Product

United States

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